molecular formula C49H92O6 B3026154 Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) CAS No. 66908-04-1

Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate)

Cat. No. B3026154
CAS RN: 66908-04-1
M. Wt: 777.2 g/mol
InChI Key: KMMOOAFQVREVIF-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) belongs to the class of organic compounds known as triacylglycerols . These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages .


Molecular Structure Analysis

The molecular structure of Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) consists of a glycerol backbone with three fatty acid chains attached through ester linkages . The exact structure is not available in the literature.

Scientific Research Applications

Intestinal Absorption of Triglycerides

Research on the intestinal absorption of glycerol trioctadecenyl ether, a model substance for triolein (similar in structure to glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate)), has shown poor absorption of non-hydrolysed triglycerides. This confirms suggestions that intact triglycerides' absorption in the body must be very poor, emphasizing the significance of triglyceride digestion prior to absorption (Spener, Paltauf, & Holasek, 1968).

Phase Equilibria in Solvents

The study of phase equilibria of glycerol tristearate and glycerol trioleate in carbon dioxide and sulfur hexafluoride provides insight into the solubility and behavior of similar triglycerides under various conditions. This research is crucial for industrial applications, including those involving the use of glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate), in solvent extraction processes and material synthesis (Perko, Knez, & Škerget, 2012).

Chemical Synthesis and Enzymatic Conversion

The synthesis of glyceryl monoethers, diethers, and their derivatives is another area of application, exploring the chemical pathways to create compounds with similar structures to glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate). These synthetic pathways are essential for the production of lipid analogs used in various biochemical and pharmacological studies (Chacko & Hanahan, 1968).

Bio-production of Poly(hydroxyalkanoates) from Glycerol

Glycerol has been used as a substrate for the bio-production of poly(hydroxyalkanoates) (PHAs), highlighting an alternative outlet for glycerol and producing value-added products. This application underscores the versatility of glycerol derivatives, including glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate), in biotechnological applications for producing biodegradable plastics (Ashby, Solaiman, & Foglia, 2005).

Antifungal Constituents from Allium fistulosum L. Seeds

The isolation of glycerol mono-(E)-8,11,12-trihydroxy-9-octadecenoate from the seeds of Allium fistulosum L., along with its antifungal activity, represents another application of glycerol derivatives in natural product research and potential pharmaceutical applications (Sang, Lao, Wang, Chin, Rosen, & Ho, 2002).

properties

IUPAC Name

1,3-di(tetradecanoyloxy)propan-2-yl (E)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMOOAFQVREVIF-WCWDXBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H92O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate)

CAS RN

66908-04-1
Record name Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

28.5 °C
Record name Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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